2-Chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions of the pyrimidine ring, respectively. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluoropyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine through a reduction process. The reaction involves the use of a reducing metal powder, such as zinc, in the presence of a solvent like tetrahydrofuran. The mixture is heated to 70°C, and acetic acid is added dropwise. The reaction is maintained at reflux for several hours until completion .
Industrial Production Methods
In industrial settings, the synthesis of 2-Chloro-5-fluoropyrimidine follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, where the chlorine atom is replaced by different nucleophiles. It can also participate in C-N bond-forming reactions with amines to produce 5-fluoro-2-amino pyrimidines .
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃) and various amines. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to facilitate the substitution process .
Major Products
The major products formed from these reactions include 5-fluoro-2-amino pyrimidines and other substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoropyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoropyrimidine involves its incorporation into various biochemical pathways. For instance, in the case of its derivative 5-fluorouracil, the compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoropyrimidine.
2-Chloro-4-methoxy-5-fluoropyrimidine: Another fluorinated pyrimidine derivative used in various chemical syntheses.
Uniqueness
2-Chloro-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic aromatic substitution and form stable intermediates makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C4ClFN2-2 |
---|---|
Molekulargewicht |
130.51 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide |
InChI |
InChI=1S/C4ClFN2/c5-4-7-1-3(6)2-8-4/q-2 |
InChI-Schlüssel |
ITORFFAYHQLBGA-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]1=C([C-]=NC(=N1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.